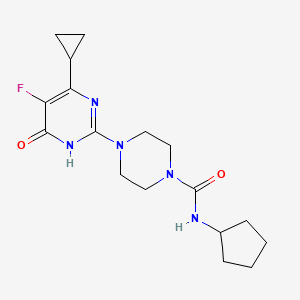

![molecular formula C17H22N6O B6449555 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549050-58-8](/img/structure/B6449555.png)

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (6-COP) is a small molecule that has recently gained attention for its potential applications in scientific research. It has a unique structure that allows it to interact with a variety of biological systems, making it a promising tool for studying a wide range of biological processes. In

科学的研究の応用

Orexin-2 Antagonist

This compound is a potent and selective orexin-2 antagonist . It has been optimized for physicochemical and DMPK properties, leading to the discovery of compounds with tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia . These selective orexin-2 antagonists are proven to promote sleep in rats .

Treatment of Primary Insomnia

The compound has been used in the treatment of primary insomnia . The work on these selective orexin-2 antagonists ultimately led to the identification of a compound that progressed into human clinical trials for the treatment of primary insomnia .

Sigma-2 Ligand

The compound is a novel sigma-2 (σ2) ligand . It has been evaluated using in vitro σ2 and sigma-1 (σ1) assays to determine their σ1/σ2 selectivity profiles, as well as a series of in vitro ADME assays .

Treatment of Niemann-Pick Disease

The sigma-2 receptor, which this compound targets, has been linked to Niemann-Pick disease . Therefore, it could potentially be used in the treatment of this disease .

Treatment of Schizophrenia

The sigma-2 receptor has also been linked to schizophrenia . This suggests that the compound could potentially be used in the treatment of schizophrenia .

Treatment of Neuropathic Pain

The sigma-2 receptor has been linked to neuropathic pain . This suggests that the compound could potentially be used in the treatment of neuropathic pain .

Treatment of Traumatic Brain Injury

The sigma-2 receptor has been linked to traumatic brain injury . This suggests that the compound could potentially be used in the treatment of traumatic brain injury .

Treatment of Alzheimer’s Disease

The sigma-2 receptor has been linked to Alzheimer’s disease . The recent disclosure that σ2 ligands can prevent the synaptotoxic impact of Aβ oligomers (AβO, oligomers of Aβ42) on neurons by blocking their interactions with neuronal receptors suggests that σ2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .

作用機序

Target of Action

The primary target of this compound is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein) . This protein plays a crucial role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mode of Action

The compound interacts with the sigma-2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials .

Biochemical Pathways

The sigma-2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of the compound with the sigma-2 receptor can affect these biochemical pathways, leading to downstream effects. The specific pathways and their downstream effects are still being researched .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . The results of these assays can provide insights into the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. It has been disclosed that sigma-2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that sigma-2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .

特性

IUPAC Name |

cyclobutyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-21-10-20-14-15(21)18-9-19-16(14)22-5-12-7-23(8-13(12)6-22)17(24)11-3-2-4-11/h9-13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLUSDRKRLBALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B6449477.png)

![2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449502.png)

![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449510.png)

![2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine](/img/structure/B6449511.png)

![6-cyclopropyl-2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449514.png)

![6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449517.png)

![6-cyclopropyl-2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449521.png)

![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449523.png)

![5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449549.png)

![3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6449560.png)

![4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6449573.png)

![2-(2,2-dimethylcyclopropanecarbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449577.png)

![2-(cyclohex-3-ene-1-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449578.png)